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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B1684611 Get Quote

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant

anti-angiogenic and antitumor properties. These application notes provide detailed protocols for

utilizing (Z)-SU14813 in key in vitro angiogenesis assays, targeted at researchers, scientists,

and professionals in drug development.

Introduction to (Z)-SU14813
(Z)-SU14813 is a small molecule inhibitor that targets multiple RTKs involved in angiogenesis,

tumor growth, and metastasis. Its primary targets include Vascular Endothelial Growth Factor

Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor

receptor (KIT), and fms-like tyrosine kinase 3 (FLT3).[1][2] By inhibiting these kinases,

SU14813 effectively blocks the signaling pathways that lead to endothelial cell proliferation,

migration, and survival, which are all critical steps in the formation of new blood vessels

(angiogenesis).[1][2][3]

Mechanism of Action
(Z)-SU14813 exerts its anti-angiogenic effects by binding to the ATP-binding site of the

intracellular kinase domain of its target receptors. This prevents the autophosphorylation and

activation of the receptors, thereby blocking downstream signaling cascades. The simultaneous

inhibition of multiple pro-angiogenic pathways makes SU14813 a potent agent for studying and

inhibiting angiogenesis.[1][2]
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Caption: (Z)-SU14813 inhibits angiogenesis by blocking key RTKs.

Quantitative Data
The inhibitory activity of (Z)-SU14813 against various kinases has been quantified through

biochemical and cellular assays.
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Target Kinase Assay Type IC50 (nM) Reference

VEGFR1 Cell-free 2 [4]

VEGFR2 Cell-free 50 [4]

PDGFRβ Cell-free 4 [4]

KIT Cell-free 15 [4]

VEGFR-2

Cellular (Porcine

Aortic Endothelial

Cells)

5.2 [5]

PDGFR-β

Cellular (Porcine

Aortic Endothelial

Cells)

9.9 [5]

KIT

Cellular (Porcine

Aortic Endothelial

Cells)

11.2 [5]

Experimental Protocols
The following are detailed protocols for common in vitro angiogenesis assays to evaluate the

effects of (Z)-SU14813.

Endothelial Cell Proliferation/Survival Assay
This assay measures the effect of (Z)-SU14813 on the proliferation and survival of endothelial

cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to growth factors

like VEGF.

HUVECs (passages 4-5)

EGM-2 medium (containing 10% FBS, endothelial cell growth supplement, and 10 µg/mL

sodium heparin)

F12K medium
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Fetal Bovine Serum (FBS)

(Z)-SU14813 (dissolved in DMSO)

Recombinant human VEGF

96-well plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 10,000 cells per well in F12K

medium supplemented with 10% FBS.

Starvation: The next day, starve the cells for 18 hours in F12K medium containing 1% FBS.

[1]

Treatment: Incubate the starved cells with various concentrations of (Z)-SU14813 for 45

minutes.[6]

Stimulation: Add 20 ng/mL of VEGF to the wells. Include a control group with no VEGF and a

vehicle control (DMSO).[1]

Incubation: Incubate the plate for 3 days at 37°C in a humidified incubator with 5% CO2.

Quantification: Add MTT reagent to each well and incubate for 4 hours. Solubilize the

formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate

reader. The absorbance is proportional to the number of viable cells.

Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a

basement membrane matrix, a key step in angiogenesis.
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Caption: Workflow for the endothelial cell tube formation assay.

HUVECs

Endothelial cell basal medium (EBM-2) with 0.5% FBS

Basement membrane extract (e.g., Matrigel)

(Z)-SU14813 (dissolved in DMSO)

96-well plate

Calcein AM (optional, for fluorescence imaging)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1684611?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-

cooled 96-well plate with 50-80 µL per well.

Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[7]

Cell Preparation: Harvest HUVECs (at 80-90% confluency) and resuspend them in EBM-2

with 0.5% FBS to a concentration of 2.5 x 10^4 cells/mL.[7]

Treatment: Treat the cell suspension with various concentrations of (Z)-SU14813 or a vehicle

control (DMSO).

Cell Seeding: Seed 5 x 10^3 treated cells onto the surface of the solidified matrix in each

well.[7]

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.[7]

Imaging and Quantification: Visualize the tube formation using a phase-contrast microscope.

The extent of tube formation can be quantified by measuring parameters such as the total

tube length, number of branch points, and total network area using image analysis software.

For fluorescence imaging, cells can be pre-labeled with Calcein AM.[8]

Endothelial Cell Migration Assay (Transwell/Boyden
Chamber Assay)
This assay evaluates the effect of (Z)-SU14813 on the chemotactic migration of endothelial

cells towards a chemoattractant like VEGF.

HUVECs

Endothelial cell basal medium with 0.5% FBS

Transwell inserts (e.g., 8 µm pore size) for a 24-well plate

Recombinant human VEGF

(Z)-SU14813 (dissolved in DMSO)

Fibronectin
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Calcein AM

Cotton swabs

Insert Preparation: Coat the underside of the Transwell inserts with 10 µg/mL fibronectin for 1

hour at 37°C and then wash with PBS.[9]

Cell Starvation: Culture HUVECs to 80-90% confluency and then serum-starve them in basal

medium with 0.5% FBS for 4-6 hours.[9]

Assay Setup:

In the lower chamber of the 24-well plate, add 600 µL of basal medium with 0.5% FBS

containing a chemoattractant (e.g., 20 ng/mL VEGF).[9]

Harvest the starved HUVECs and resuspend them in basal medium with 0.5% FBS.

Treat the cell suspension with various concentrations of (Z)-SU14813 or a vehicle control.

Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of each

Transwell insert.[9]

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[9]

Quantification:

Carefully remove the Transwell inserts.

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the

membrane.[9]

Transfer the inserts to a new 24-well plate containing 400 µL of PBS with 2 µg/mL Calcein

AM and incubate for 30 minutes at 37°C.[9]

Read the fluorescence of the migrated, stained cells using a fluorescence plate reader

(excitation ~485 nm, emission ~520 nm).[9]

Conclusion
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(Z)-SU14813 is a valuable tool for studying the molecular mechanisms of angiogenesis and for

screening potential anti-angiogenic therapies. The protocols provided here offer a framework

for assessing its efficacy in key in vitro models of angiogenesis. It is recommended to optimize

assay conditions, such as cell density and incubation times, for specific experimental setups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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